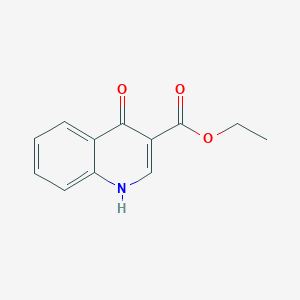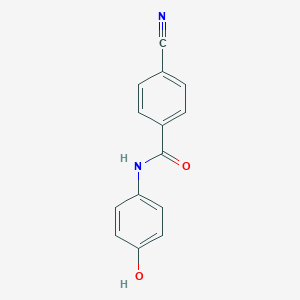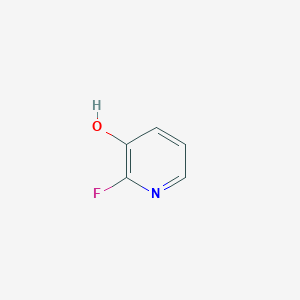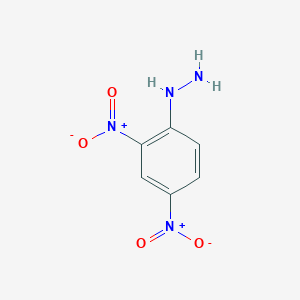
Triamcinolone acetonide 21-acetate
Overview
Description
Cell-permeable glucocorticoid. Downregulates VEGF mRNA expression in human retinal pigment epithelial cells with low cytotoxicity.
Scientific Research Applications
Intra-Articular Therapy for Arthritis
- Triamcinolone acetonide-21-palmitate, a derivative, is effective in treating experimentally-induced arthritis. Incorporated into liposomes, it demonstrated superior efficacy and longer retention in the articular cavity compared to the free solution, correlating with its anti-inflammatory effect (Lopez-Garcia et al., 1993).
Ophthalmic Applications
- Used for macular edema treatment, triamcinolone acetonide inhibits osmotic swelling of retinal glial cells, mediated by stimulation of endogenous adenosine signaling (Uckermann et al., 2005).
- It is effective in ocular therapeutics for over 50 years, particularly for retinal vasculature disease and uveitis, with its pharmacokinetics extensively reviewed (Jermak et al., 2007).
Pharmacokinetics and Metabolism
- A study on the metabolism of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats highlighted rapid absorption and elimination, with major excretion via bile (Kripalani et al., 1975).
Transdermal and Intravitreal Delivery Systems
- Research has explored the enhanced permeability of triamcinolone acetonide through phonophoresis, showing promising results for transdermal delivery (Yang et al., 2006).
- Intravitreal injections of triamcinolone acetonide have been examined for their efficacy in treating conditions like diabetic macular edema (Chieh et al., 2003).
Mechanism of Action
Target of Action
Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .
Mode of Action
This compound binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .
Biochemical Pathways
The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .
Result of Action
The anti-inflammatory and immunosuppressive effects of this compound result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Triamcinolone acetonide 21-acetate interacts with various biomolecules in the body. As a glucocorticoid, it binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. This binding interaction leads to changes in gene transcription, which can lead to changes in the production of proteins and other biomolecules .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating inflammatory responses, reducing pro-inflammatory mediators . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in gene transcription . This can result in the production of proteins that reduce inflammation and suppress the immune response .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that the drug induces apoptosis and promotes adipogenesis while impairing chondrogenesis of mesenchymal stem cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in dogs with osteoarthritis, a single intra-articular administration of blood cell secretome and this compound improved the clinical signs and scores of several clinical metrology instruments .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a glucocorticoid, it plays a role in the regulation of glucose metabolism. It can also influence other metabolic pathways through its effects on gene transcription .
Subcellular Localization
As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is located in the cytoplasm of cells and, upon binding, the receptor-ligand complex translocates to the nucleus where it can influence gene transcription .
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDXTSTTMAKHK-VHDCPBDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959526 | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3870-07-3 | |
| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)


![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)


